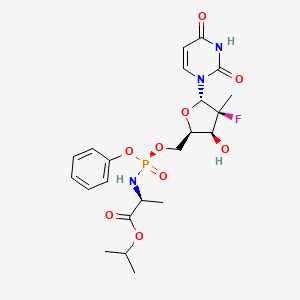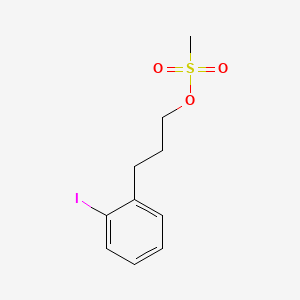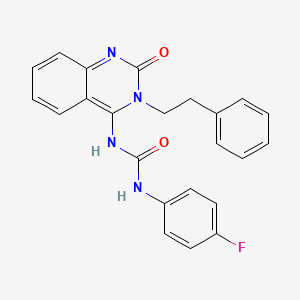![molecular formula C13H25NO4 B14113419 2-(Dipropylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B14113419.png)
2-(Dipropylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dipropylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid is an organic compound with a complex structure It is characterized by the presence of a dipropylamino group, a tert-butyl ether, and a keto group on a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dipropylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid typically involves multiple steps One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dipropylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(Dipropylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dipropylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diisopropylamino)ethyl Methacrylate: This compound shares structural similarities but has different functional groups and applications.
2-Amino-2-methyl-1-propanol: Another compound with a similar backbone but different substituents and properties.
Uniqueness
2-(Dipropylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H25NO4 |
|---|---|
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
2-(dipropylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-6-8-14(9-7-2)10(11(15)16)12(17)18-13(3,4)5/h10H,6-9H2,1-5H3,(H,15,16) |
Clave InChI |
ZTHZKZCUTMRVFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(C(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113360.png)


![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113380.png)


![(Z)-S-((4-Methyl-9-(((trifluoromethyl)sulfonyl)oxy)-2,3,6,7-tetrahydrobenzo[b]oxonin-2-yl)methyl) ethanethioate](/img/structure/B14113403.png)

![PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]-](/img/structure/B14113410.png)
![4-[(4-Aminobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B14113414.png)

